molecular formula C25H25FN2O4 B12493996 5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12493996
M. Wt: 436.5 g/mol
InChI Key: OTQRTOWRNZPLCR-UHFFFAOYSA-N
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Description

5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with a suitable benzylating agent to form the 2-fluorobenzyl ether. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
  • Ethyl 5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Uniqueness

5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical properties and reactivity. This fluorine substitution can influence the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H25FN2O4/c26-22-7-3-1-6-19(22)17-32-24-8-4-2-5-18(24)16-27-20-9-10-23(21(15-20)25(29)30)28-11-13-31-14-12-28/h1-10,15,27H,11-14,16-17H2,(H,29,30)

InChI Key

OTQRTOWRNZPLCR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)O

Origin of Product

United States

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